molecular formula C10H12ClN B056861 3-(4-Chlorophenyl)pyrrolidine CAS No. 120418-62-4

3-(4-Chlorophenyl)pyrrolidine

Cat. No.: B056861
CAS No.: 120418-62-4
M. Wt: 181.66 g/mol
InChI Key: MGGZDDQAOZEEDU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)pyrrolidine typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like ethanol. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)pyrrolidine: Similar structure but with a bromine atom instead of chlorine.

    3-(4-Fluorophenyl)pyrrolidine: Contains a fluorine atom in place of chlorine.

    3-(4-Methylphenyl)pyrrolidine: Substituted with a methyl group instead of chlorine.

Uniqueness

3-(4-Chlorophenyl)pyrrolidine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.

Properties

IUPAC Name

3-(4-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGZDDQAOZEEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923395
Record name 3-(4-Chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120418-62-4
Record name 3-(4-Chlorophenyl)pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120418624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the stereochemistry of 3-(4-chlorophenyl)pyrrolidine in the synthesis of Baclofen and PCPGABA?

A1: The research by [] demonstrates that both (R)- and (S)-enantiomers of this compound serve as crucial chiral building blocks in the stereospecific synthesis of (R)- and (S)-Baclofen and (R)- and (S)-PCPGABA [4-amino-2-(4-chlorophenyl)butyric acid]. This highlights the importance of stereochemistry in pharmaceutical synthesis, as different enantiomers of a molecule can exhibit different biological activities.

Q2: What key chemical transformation is highlighted in the synthesis of this compound?

A2: A key step outlined in the research [] involves the ruthenium tetroxide oxidation of chiral 3- and 4-(4-chlorophenyl)pyrrolidines. This reaction yields the corresponding pyrrolidin-2-ones, which can be readily dehydrated to obtain the target this compound enantiomers. This highlights the utility of ruthenium tetroxide as a powerful oxidizing agent in organic synthesis.

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